Benoxaprofen
Overview
Description
Benoxaprofen, also known as Benoxaphen, is a chemical compound with the formula C16H12ClNO3 . It is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The use of benoxaprofen was associated with fatal cholestatic jaundice among other serious adverse reactions . The holder of the approved application voluntarily withdrew it from the market on August 5, 1982 .
Synthesis Analysis
A novel crystal form of Benoxaprofen was identified and compared with the physicochemical properties of other three crystal forms . This study utilized the physicochemical characterization data to establish the polymorphic identity of each crystal form as well as to derive a thermodynamic relationship between the crystal forms .
Molecular Structure Analysis
The molecular formula of benoxaprofen is C16H12ClNO3 . The molecule has a molecular mass of 301.050568 g/mol . Benoxaprofen is essentially a planar molecule .
Chemical Reactions Analysis
The relative crystal energetics of crystal form I and form II were studied from the competitive and concomitant polymorphic melt crystallization . The polymorphic transformation of crystal form I and form II is monotropically related to crystal form III, whereas crystal form III and form IV follow an enantiotropic relationship .
Physical And Chemical Properties Analysis
Benoxaprofen has a density of 1.4±0.1 g/cm3, a boiling point of 446.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.2±3.0 kJ/mol and a flash point of 223.6±24.6 °C . The index of refraction is 1.639 .
Scientific Research Applications
Anti-Inflammatory Activity
Benoxaprofen has demonstrated significant anti-inflammatory and antipyretic properties. It has been effective in reducing inflammation in various animal models, such as carrageenan-induced oedema, cellulose pellet granuloma, and adjuvant arthritis tests in rats. Its antipyretic activity surpasses that of aspirin and paracetamol in tests with yeast or ‘E’ pyrogen in rats and rabbits. Notably, its analgesic activity is present in tests where pain is accompanied by inflammation, but not in other experimental models of pain. The weak prostaglandin synthetase inhibiting properties of benoxaprofen differentiate it from other acid anti-inflammatory compounds. Its lower ulcerogenic potential in animal models may relate to its relative inability to inhibit prostaglandin synthetase (Cashin, Dawson, & Kitchen, 1977).
Effect on Psoriasis
Benoxaprofen has shown potential in treating psoriasis. A pilot study indicated skin lesions in patients with arthritis and psoriasis cleared shortly after starting benoxaprofen treatment. The drug's anti-inflammatory properties, particularly its effect on inhibiting lipoxygenase activity and modifying inflammatory cell function, are believed to contribute to this effect (Allen & Littlewood, 1982).
Impact on Serum Alkaline Phosphatase
Benoxaprofen has regulatory effects on monocytes and significantly reduces serum alkaline phosphatase in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The reduction often shifts values from abnormal to normal ranges. This observation's significance and further examination are discussed in reviews, suggesting that the reduction might be an effect on osteoblasts secondary to an effect on osteoclasts, cells derived from monocyte precursors (Jones, 1982).
Anti-allergic Activity
Benoxaprofen also exhibits anti-allergic activity, as evidenced by its effectiveness in reducing the anaphylactic release of mediators, especially slow-reacting substance of anaphylaxis (SRS-A), from both in vitro and in vivo animal models. It shows marginal antagonism of histamine activity but does not significantly affect SRS-A at concentrations that inhibit SRS-A release (Boot, Sweatman, Cox, Stone, & Dawson, 1982).
Effect on Leucocyte Migration
Benoxaprofen inhibits leucocyte migration, particularly of mononuclear cells, in models such as carrageenan-induced pleurisy in rats. This inhibition is believed to occur directly on the mononuclear cells rather than through chemotactic factor inhibition, suggesting a unique mode of action in controlling inflammation (Meacock & Kitchen, 1979).
Benoxaprofen and Macrophage Function
Investigations into benoxaprofen's effects on macrophage function revealed that it stimulates phagocytosis by macrophages at low concentrations but reduces it at higher concentrations. It also showed an inhibitory effect on the hexose monophosphate shunt during phagocytosis, indicating a potential role in modulating immune cell functions (Civil, Hillman, Kitchen, Meacock, & Dawson, 1980).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |
Record name | Benoxaprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022650 | |
Record name | Benoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benoxaprofen | |
CAS RN |
51234-28-7, 67434-14-4 | |
Record name | Benoxaprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benoxaprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benoxaprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04812 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benoxaprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benoxaprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENOXAPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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